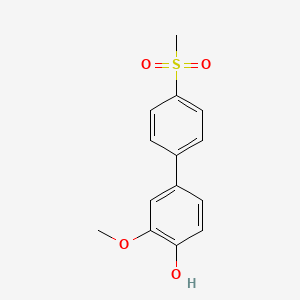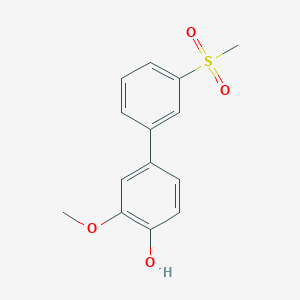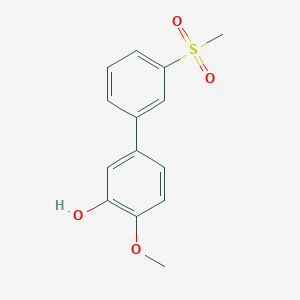
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(4-methylsulfonylphenyl)phenol, or 2-MEPP, is a phenolic compound found in many plant and animal tissues. It is a small molecule that has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-MEPP is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects
2-MEPP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have neuroprotective effects, and to be able to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-MEPP has several advantages and limitations for laboratory experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. Additionally, it has low toxicity, making it safe to use in experiments. However, it is not a very potent compound, so it may not be suitable for experiments that require high concentrations of the compound.
Orientations Futures
There are several potential future directions for 2-MEPP research. One direction is to further explore its potential applications in drug development. Additionally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential use in laboratory experiments, such as its potential use as a model compound for studying the effects of other compounds.
Méthodes De Synthèse
2-MEPP can be synthesized through a two-step process. The first step involves the reaction of 4-methylsulfonylphenol with 2-chloroethanol in the presence of a base catalyst. This reaction yields 2-methoxy-5-(4-methylsulfonylphenyl)phenol. The second step involves the reaction of the resulting 2-MEPP with sodium hydroxide to produce the desired compound.
Applications De Recherche Scientifique
2-MEPP has been studied extensively in scientific research due to its potential applications in drug development and laboratory experiments. It has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for drug development. Additionally, its small size and low toxicity make it a useful compound for use in laboratory experiments.
Propriétés
IUPAC Name |
2-methoxy-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-8-5-11(9-13(14)15)10-3-6-12(7-4-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFTXVSISVHYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685740 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-39-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
